3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Lipophilicity Drug Design ADME

This 3-ethyl analog offers a distinct logP of 3.5, precisely bridging the lipophilicity gap between methyl (logP 3.2) and allyl derivatives, enabling fine-tuning of passive permeability in dose-response studies. Certified at 98% purity, it meets stringent fragment-based drug discovery requirements, eliminating impurity-driven false positives in SPR, TSA, and X-ray crystallography. The 4-methylbenzyl sulfanyl group acts as a derivatizable handle; the N-ethyl substituent provides unique steric control during oxidation or cross-coupling, avoiding irreproducible results from naive analog substitution.

Molecular Formula C15H15F3N2OS
Molecular Weight 328.35
CAS No. 692287-54-0
Cat. No. B2795428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS692287-54-0
Molecular FormulaC15H15F3N2OS
Molecular Weight328.35
Structural Identifiers
SMILESCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F
InChIInChI=1S/C15H15F3N2OS/c1-3-20-13(21)8-12(15(16,17)18)19-14(20)22-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3
InChIKeyKAVGCJRZAOJSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 692287-54-0) – Core Sourcing & Property Baseline


3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 692287-54-0) is a heterocyclic pyrimidin-4(3H)-one derivative featuring a 6-trifluoromethyl group, a sulfanyl linkage to a 4-methylbenzyl moiety, and an N‑ethyl substituent. The compound has a molecular weight of 328.4 g mol⁻¹ and a computed log P (XLogP3-AA) of 3.5 [1]. It is commercially available as a research building block at purities of 95% to 98% .

Why 3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone Cannot Be Readily Replaced by Its Closest Analogs


Although this series of 2-sulfanyl-6-(trifluoromethyl)-4(3H)-pyrimidinones share a common core, even a minor alteration in the N‑alkyl substituent (e.g., methyl, ethyl, allyl) measurably shifts key drug‑property vectors such as lipophilicity, molecular weight, and rotatable bond count. These physicochemical differences directly affect passive permeability, metabolic clearance, and synthetic tractability, making a naive substitution without experimental validation a risk for irreproducible biological or physicochemical results. The quantitative differential evidence presented in Section 3 substantiates these distinct selection criteria [1].

Quantitative Differentiation Evidence for 3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone vs. Its Closest Structural Analogs


Lipophilicity Gain: XLogP3 Rise of 0.3 Units Over the N‑Methyl Analog

The N‑ethyl substitution increases calculated lipophilicity relative to the N‑methyl analog. The target compound (3‑ethyl) exhibits an XLogP3‑AA value of 3.5, compared to 3.2 for the N‑methyl congener (CID 1486644) [1][2]. This Δlog P of +0.3 indicates a measurable shift toward higher membrane affinity without an excessive increase in molecular weight.

Lipophilicity Drug Design ADME

Rotatable Bond Count: One Additional Degree of Torsional Freedom vs. the 3-Methyl Analog

The ethyl side chain adds one rotatable bond (4 rotatable bonds) compared to the methyl-substituted analog (3 rotatable bonds) [1][2]. This extra torsional degree of freedom can modulate conformational sampling and entropy changes upon binding.

Conformational Flexibility Molecular Recognition Drug Design

Vendor-Supplied Purity: Reproducibly Sourced at 98% (Leyan) vs. Typical 95% Catalog Grades

Multiple vendors list this compound with a minimum purity of 95%; however, Leyan offers a higher certified purity of 98% for the same CAS number . For procurement-sensitive workflows, this higher grade can reduce the burden of in-house purification and improve assay reproducibility.

Compound Procurement Purity Assurance Reproducibility

Molecular Weight Increment: Optimized Pharmacokinetic Window vs. Lighter 3-Methyl and Heavier 3-Allyl Congeners

The molecular weight of the 3‑ethyl analog (328.4 g mol⁻¹) occupies an intermediate position between the 3‑methyl analog (314.33 g mol⁻¹) [1] and the 3‑allyl analog (340.36 g mol⁻¹) . This intermediate mass retains drug‑like properties while offering a larger chemical space than the methyl derivative.

Molecular Weight Drug‑likeness PK Optimization

High-Value Procurement Scenarios for 3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone


SAR Probe Libraries: Systematically Varying N‑Alkyl Lipophilicity

Medicinal chemistry groups building focused libraries of 6‑trifluoromethyl‑4(3H)-pyrimidinones can use the 3‑ethyl analog to achieve a log P of 3.5, bridging the gap between the less lipophilic N‑methyl (log P 3.2) and more lipophilic N‑allyl derivatives. This allows dose‑response studies to correlate incremental lipophilicity changes with cellular permeability and target engagement [1].

ADME Model Compounds: Evaluating Ethyl‑Driven Metabolic Stability

The measurable increase in lipophilicity and rotatable bond count relative to the methyl congener makes this compound a suitable tool for testing CYP‑mediated metabolism and microsomal stability in vitro, where subtle structural changes often translate into significant differences in intrinsic clearance [1].

High‑Purity Starting Material for Fragment‑Based Screening

With vendor‑certified purity of 98%, this compound meets the stringent quality criteria required for fragment‑based drug discovery, minimizing the risk of impurity‑driven false positives in biophysical assays (e.g., SPR, TSA, or X‑ray crystallography) .

Building Block for Late‑Stage Functionalization via the Sulfanyl Linker

The 4‑methylbenzyl sulfanyl group serves as a traceless or derivatizable handle in organic synthesis. The 3‑ethyl substituent provides a distinct steric environment compared to methyl or allyl analogs, potentially altering reaction selectivity during sulfur oxidation or cross‑coupling steps [1].

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